

# An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Isoquinolin-5-ylboronic acid hydrochloride

**Cat. No.:** B572867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of **isoquinolin-5-ylboronic acid hydrochloride**. This compound is a key building block in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

## Core Chemical and Physical Properties

**Isoquinolin-5-ylboronic acid hydrochloride** is a stable, solid-state reagent. Its key physical and computational properties are summarized below, providing a foundational understanding of its chemical nature.

Property	Value	Source(s)
CAS Number	1256345-46-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BCINO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	209.44 g/mol	<a href="#">[1]</a>
Purity / Assay	≥95% <a href="#">[1]</a> , ≥96.0% (Aqueous acid-base Titration) <a href="#">[2]</a>	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to cream to pale brown powder or crystalline powder	<a href="#">[2]</a>
Storage Conditions	4°C, Tightly closed, Dry <a href="#">[1]</a> <a href="#">[3]</a>	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(isoquinolin-5-yl)boronic acid;hydrochloride	<a href="#">[2]</a> <a href="#">[4]</a>
SMILES	OB(O)C1=CC=CC2=CN=CC=C2Cl	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	53.35 Å <sup>2</sup>	<a href="#">[1]</a>
LogP	0.3364	<a href="#">[1]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a> <a href="#">[4]</a>
Hydrogen Bond Acceptors	3	<a href="#">[1]</a> <a href="#">[4]</a>
Rotatable Bonds	1	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocols

Detailed experimental procedures are crucial for the effective use and characterization of chemical reagents. Below are generalized protocols for the analysis and a common application of **isoquinolin-5-ylboronic acid hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for confirming the structure and purity of **isoquinolin-5-ylboronic acid hydrochloride**. Both <sup>1</sup>H and <sup>11</sup>B NMR are particularly informative.

Objective: To verify the chemical structure and assess the purity of the compound.

General Protocol:

- Sample Preparation: Accurately weigh 4-10 mg of **isoquinolin-5-ylboronic acid hydrochloride**.<sup>[5]</sup> Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.<sup>[4]</sup>
- Instrument Setup (<sup>1</sup>H NMR):
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.<sup>[4]</sup>
  - Acquire the spectrum using a standard proton pulse program. The presence of the hydrochloride salt will likely shift the signals of protons on the isoquinoline ring, particularly those close to the protonated nitrogen atom.
- Instrument Setup (<sup>11</sup>B NMR):
  - Use a broadband probe tuned to the <sup>11</sup>B frequency.<sup>[4]</sup>
  - Acquire the spectrum. The boron atom in a trigonal boronic acid typically shows a broad signal. Its chemical shift is sensitive to the electronic environment and pH.<sup>[3][5][6]</sup>
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired data.<sup>[4]</sup>
  - Calibrate the chemical shift scale using the residual solvent peak as an internal reference for <sup>1</sup>H NMR (e.g., DMSO-d<sub>6</sub> at 2.50 ppm).<sup>[4]</sup>
  - For <sup>11</sup>B NMR, an external reference like BF<sub>3</sub>·OEt<sub>2</sub> is often used.<sup>[4]</sup>

- Integrate the signals to determine the relative ratios of protons, which helps in confirming the structure. The spectrum should conform to the expected structure of the isoquinoline ring system.[2]

## Assay by Aqueous Acid-Base Titration

The purity of boronic acids can be determined by titration. As a very weak Lewis acid, direct titration is often challenging; however, its hydrochloride salt form alters the titration profile. A potentiometric titration is recommended for accuracy.

**Objective:** To determine the percentage purity (assay) of the compound.

**Principle:** The titration involves two equivalence points: the first for the strong acid (hydrochloride) and the second for the weak boronic acid. The boronic acid is often complexed with a polyol like mannitol or glycerol to increase its acidity, resulting in a more distinct endpoint.[2][7][8]

**General Protocol:**

- Titrant Standardization:** Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).
- Sample Preparation:** Accurately weigh a sample of **isoquinolin-5-ylboronic acid hydrochloride** and dissolve it in a suitable volume of deionized water. Add a sufficient amount of mannitol or glycerol to the solution.[2][7]
- Titration:**
  - Immerse a calibrated pH electrode into the sample solution.
  - Titrate the solution with the standardized NaOH, recording the pH after each addition of titrant.
  - Continue the titration well past the second equivalence point.
- Data Analysis:**
  - Plot the pH versus the volume of NaOH added.

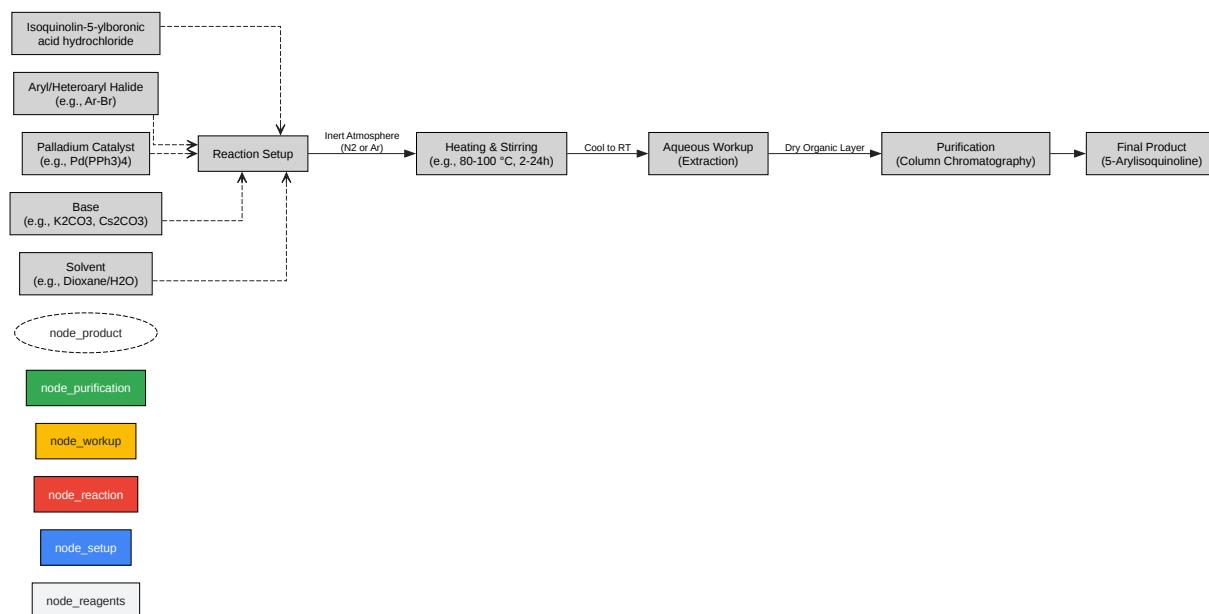
- Determine the two equivalence points from the graph, typically by finding the points of maximum slope (first derivative) or using a Gran plot. The volume of titrant consumed between the first and second equivalence points corresponds to the moles of the boronic acid moiety.
- Calculate the percentage purity based on the weight of the sample and the amount of NaOH consumed.

## Applications in Organic Synthesis

The primary application of isoquinolin-5-ylboronic acid is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.<sup>[9]</sup> This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.<sup>[10]</sup>

## Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using **isoquinolin-5-ylboronic acid hydrochloride**. This process is fundamental for synthesizing derivatives of the isoquinoline scaffold, which is a privileged structure in many biologically active molecules.<sup>[11][12]</sup>

[Click to download full resolution via product page](#)

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

# Structure-Property Relationships

The chemical behavior of **isoquinolin-5-ylboronic acid hydrochloride** is a direct consequence of its molecular structure. The diagram below illustrates the relationship between its key structural components and its resulting properties and applications.



[Click to download full resolution via product page](#)

Relationship between structure, properties, and applications.

## Safety and Handling

**Isoquinolin-5-ylboronic acid hydrochloride** requires careful handling in a laboratory setting. It is classified as an irritant.

- GHS Hazard Statements:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

- Precautionary Statements:

- Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
- Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[3]
- Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

It is imperative to handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. cdn.hach.com [cdn.hach.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572867#isoquinolin-5-ylboronic-acid-hydrochloride-chemical-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)